Carbanicotinamide adenine dinucleotide

Übersicht

Beschreibung

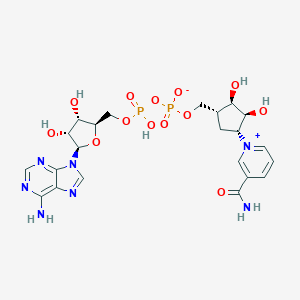

Carbanicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide, a crucial cofactor in redox reactions. This compound has been engineered to enhance stability and functionality in various biochemical applications, particularly in enzymatic reactions involving oxidoreductases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carbanicotinamide adenine dinucleotide involves the replacement of one ribose oxygen with a methylene group in the natural nicotinamide adenine dinucleotide molecule. This modification significantly enhances the stability of the compound . The synthetic route typically includes the following steps:

Activation of Nicotinamide Adenine Dinucleotide: The natural nicotinamide adenine dinucleotide is activated using phosphorus oxychloride.

Substitution Reaction: The activated nicotinamide adenine dinucleotide undergoes a substitution reaction with a methylene group donor.

Purification: The resulting this compound is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical modification. This method leverages the high yield and efficiency of microbial systems to produce the precursor molecules, which are then chemically modified to introduce the methylene group .

Analyse Chemischer Reaktionen

Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.

Reduction: It can be reduced back to its original form using reducing agents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .

Wissenschaftliche Forschungsanwendungen

Metabolic Functions

NAD functions primarily as a coenzyme in redox reactions, facilitating the transfer of electrons during metabolic processes. It exists in two forms: oxidized (NAD) and reduced (NADH). The balance between these two forms is crucial for:

- Energy Metabolism : NAD is essential for glycolysis, the citric acid cycle, and oxidative phosphorylation, where it aids ATP production.

- DNA Repair : NAD serves as a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms .

- Cell Signaling : It acts as a precursor for cyclic ADP-ribose, a second messenger involved in intracellular signaling pathways .

Table 1: Key Metabolic Roles of NAD

| Function | Description |

|---|---|

| Energy Production | Coenzyme in glycolysis and oxidative phosphorylation |

| DNA Repair | Substrate for PARPs in DNA damage response |

| Cell Signaling | Precursor for cyclic ADP-ribose |

| Gene Expression | Modulates epigenetic changes through sirtuins |

Neurodegenerative Diseases

NAD has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that enhancing NAD levels can reduce oxidative stress and promote neuronal survival .

Case Study: Parkinson's Disease

A placebo-controlled trial investigating the effects of NADH on Parkinson's patients showed no significant improvement; however, the study highlighted the need for further exploration into NAD precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) .

Aging and Age-Related Conditions

As NAD levels decline with age, supplementation with NAD precursors has been proposed as a strategy to mitigate age-related decline. Studies suggest that increasing NAD levels can improve mitochondrial function and enhance cellular repair mechanisms .

Case Study: Aging

Research has shown that supplementation with NMN can improve muscle insulin sensitivity and enhance physical endurance in older adults, suggesting a potential avenue for combating age-related metabolic disorders .

Addiction and Mental Health

NAD has been explored for its role in treating addiction and mental health disorders. Intranasal administration of NAD has been reported to alleviate migraine headaches and reduce anxiety symptoms .

Case Study: Anxiety Disorders

A study presented at the Society for Neuroscience indicated that intranasal NAD administration could effectively reduce anxiety-related symptoms, warranting further investigation into its therapeutic potential .

Pharmacological Research

NAD serves as a target for drug design due to its central role in metabolic pathways. Researchers are investigating ways to modulate NAD metabolism to develop new treatments for various conditions.

Drug Development Strategies

- Direct Targeting : Designing drugs that directly interact with NAD-dependent enzymes.

- Enzyme Modulation : Developing inhibitors or activators that alter the activity of enzymes utilizing NAD.

- Biosynthesis Inhibition : Targeting pathways responsible for NAD biosynthesis to manage conditions like cancer, where NAD levels are often elevated .

Table 2: Current Pharmacological Applications of NAD

| Application | Description |

|---|---|

| Cancer Treatment | Inhibition of NAD biosynthesis to starve cancer cells |

| Neuroprotection | Enhancing NAD levels to protect against neurodegeneration |

| Addiction Therapy | Utilizing NAD to mitigate withdrawal symptoms |

Wirkmechanismus

The mechanism of action of carbanicotinamide adenine dinucleotide involves its role as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, thereby participating in the regulation of metabolic pathways. The compound interacts with various oxidoreductases, enhancing their stability and activity under different conditions .

Vergleich Mit ähnlichen Verbindungen

Nicotinamide Adenine Dinucleotide: The natural counterpart, which is less stable under harsh conditions.

Nicotinamide Adenine Dinucleotide Phosphate: Another cofactor involved in redox reactions, with a phosphate group addition.

Uniqueness: Carbanicotinamide adenine dinucleotide is unique due to its enhanced stability and resistance to hydrolysis, making it more suitable for industrial and research applications under extreme conditions .

Biologische Aktivität

Carbanicotinamide adenine dinucleotide (Carba-NAD) is a synthetic analog of nicotinamide adenine dinucleotide (NAD), a critical coenzyme involved in numerous biological processes. This compound has garnered attention due to its enhanced stability and potential therapeutic applications, particularly in the context of cellular metabolism and DNA repair mechanisms.

Chemical Structure and Properties

Carba-NAD features a unique carbocyclic backbone, which replaces one ribose oxygen with a methylene group. This modification significantly increases its stability compared to natural NAD, making it more suitable for various biochemical applications. The molecular formula of Carba-NAD is with an average molecular weight of approximately 662.46 g/mol.

The biological activity of Carba-NAD is primarily linked to its role in redox reactions and DNA repair. It acts as a cofactor for several enzymes, facilitating electron transfer and participating in metabolic pathways. Notably, Carba-NAD enhances the activity of poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA strand breaks . This property underscores its potential use in cancer therapies, where DNA damage response pathways are often compromised.

Biological Functions

- DNA Repair : Carba-NAD plays a pivotal role in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation processes .

- Transcription Regulation : It can act as both a positive and negative regulator of transcription elongation, depending on the cellular context. For instance, it modulates chromatin structure similarly to histone H1, affecting RNA polymerase II activity .

- Protein Modification : Carba-NAD mediates ADP-ribosylation of various proteins, influencing their function under stress conditions .

Comparative Analysis with Other Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nicotinamide Adenine Dinucleotide (NAD) | Natural coenzyme involved in redox reactions | |

| Nicotinamide Adenine Dinucleotide Phosphate (NADP) | Phosphate group enhances solubility and reactivity | |

| This compound Phosphate (Carba-NADP) | Enhanced stability at high temperatures compared to natural forms |

Case Studies and Research Findings

Numerous studies have explored the biological activity of Carba-NAD:

- Fluorescence Properties : Research demonstrated that the transition from NADH to Carba-NADH resulted in a ~50% increase in quantum efficiency, indicating its superior performance under specific conditions .

- Enzymatic Applications : In enzymatic assays, Carba-NAD showed comparable kinetic parameters to NAD, suggesting its viability as a substitute in various biochemical reactions .

- Therapeutic Potential : Studies have indicated that Carba-NAD can inhibit NAD glycohydrolase at low concentrations, positioning it as a potential therapeutic agent in diseases associated with NAD metabolism .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLSUKWXXSBCU-VGXGLJSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112345-60-5 | |

| Record name | Carbanicotinamide adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.